

Application Notes and Protocols for ChX710

Treatment in Enhancing Cytosolic DNA Sensing

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Compound of Interest

Compound Name: ChX710

Cat. No.: B3011404

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Introduction

ChX710 is a novel small molecule belonging to the 1H-benzimidazole-4-carboxamide series that has been identified as a potent modulator of the innate immune response. Specifically, **ChX710** primes the type I interferon (IFN) response to cytosolic DNA.[1] Unlike direct STING agonists, **ChX710** does not independently trigger IFN- β secretion but rather enhances the cellular response to subsequent cytosolic DNA stimulation.[1] This priming effect results in a synergistic increase in IFN- β production and the expression of interferon-stimulated genes (ISGs).[1] Mechanistically, the action of **ChX710** is dependent on the adaptor protein MAVS and the transcription factor IRF1, while being independent of IRF3 for the induction of the Interferon-Stimulated Response Element (ISRE).[1] This unique mode of action makes **ChX710** a valuable tool for studying the regulation of cytosolic DNA sensing pathways and a potential candidate for therapeutic strategies aimed at boosting anti-viral and anti-tumor immunity.

Data Presentation

The following tables summarize the quantitative data on the effects of **ChX710** on key markers of the cytosolic DNA sensing pathway.

Table 1: Dose-Dependent Induction of ISRE-Luciferase Activity by **ChX710**

ChX710 Concentration (μ M)	ISRE-Luciferase Induction (Fold Change)
1.56	2.5
3.12	5.1
6.25	11.2
12.5	20.8
25	18.5

Data is represented as the fold change in luciferase activity in HEK-293 ISRE-luciferase reporter cells treated with **ChX710** for 24 hours relative to DMSO-treated control cells. Data is derived from Khia S, et al. Scientific Reports. 2017;7(1):2561.

Table 2: Synergistic Effect of **ChX710** and Cytosolic DNA on IFN- β Secretion

Treatment	IFN- β Secretion (pg/mL)
Mock	< 15
Plasmid DNA (1 μ g/mL)	80
ChX710 (12.5 μ M)	< 15
ChX710 (12.5 μ M) + Plasmid DNA (1 μ g/mL)	650

Data represents the concentration of IFN- β in the supernatant of HEK-293T cells 24 hours post-treatment. Cells were primed with **ChX710** for 6 hours before transfection with plasmid DNA.

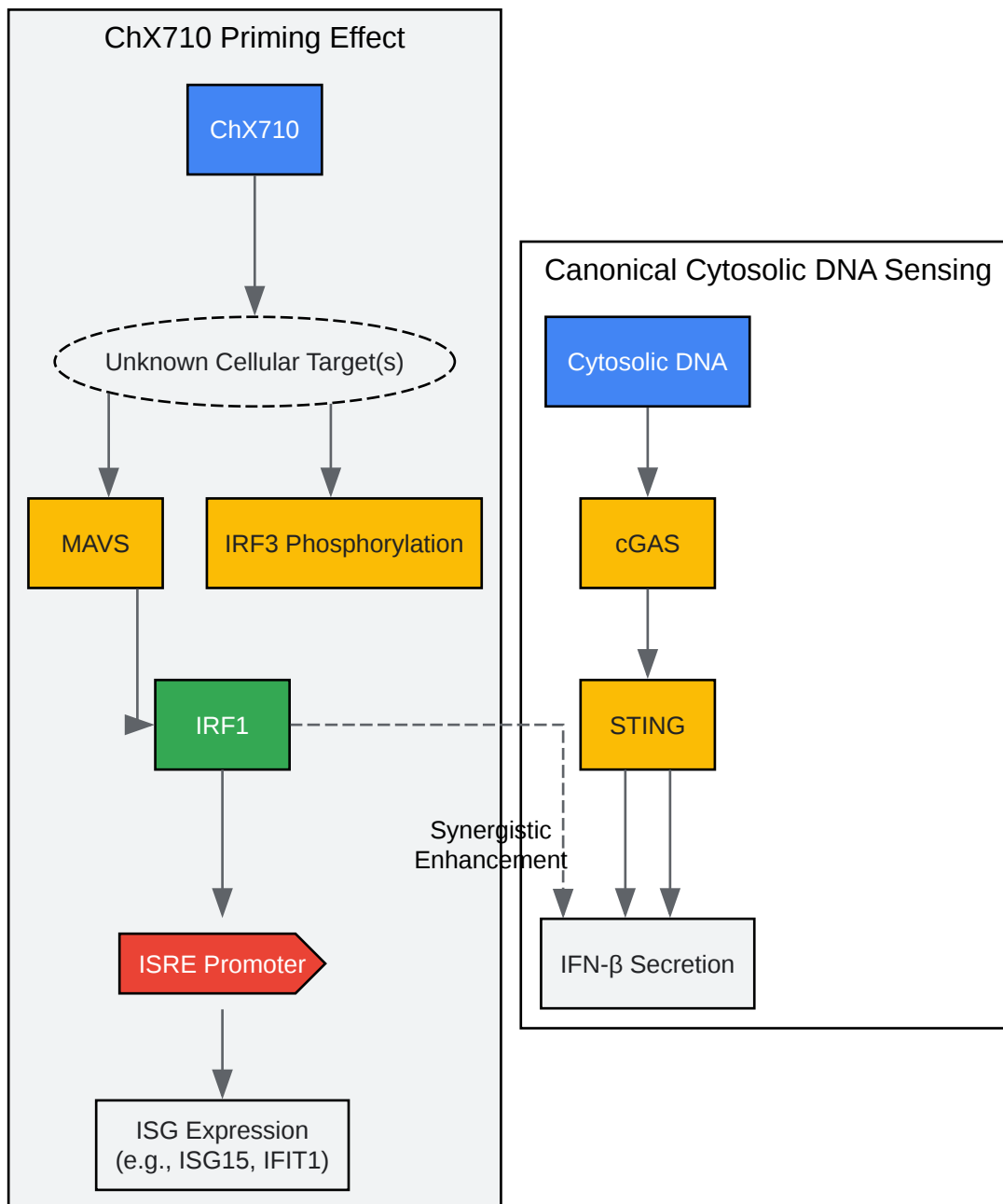
Table 3: **ChX710**-Mediated Induction of Interferon-Stimulated Genes (ISGs)

Gene	Treatment	Fold Change in mRNA Expression
ISG15	ChX710 (12.5 μ M)	8.5
ChX710 (25 μ M)	15.2	
IFIT1	ChX710 (12.5 μ M)	6.3
ChX710 (25 μ M)	12.1	

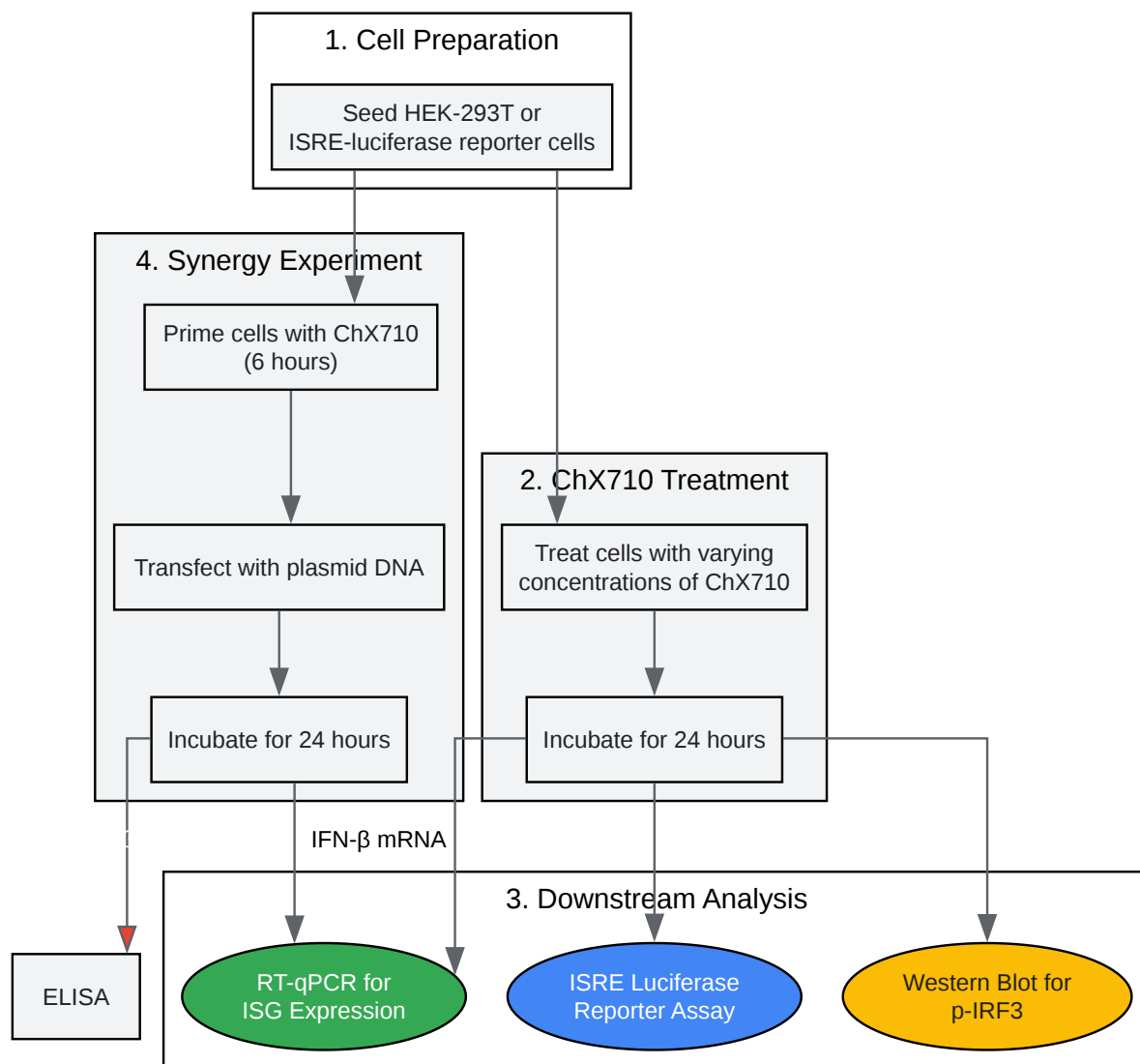
Data represents the fold change in mRNA levels in HEK-293T cells treated with **ChX710** for 24 hours, as determined by RT-qPCR, relative to DMSO-treated cells.

Signaling Pathway and Experimental Workflow Diagrams

ChX710 Signaling Pathway for ISRE Induction



Experimental Workflow for Assessing ChX710 Activity



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References

- 1. Identification of a small molecule that primes the type I interferon response to cytosolic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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